Tnp 351

Antifolate Resistance Leukemia Drug Transport

TNP-351 is a pyrrolo[2,3-d]pyrimidine-based DHFR inhibitor with a distinct transport mechanism and FPGS kinetics (Km 1.45 μM) that overcome reduced folate carrier dysfunction – a primary resistance phenotype in MTX-refractory cancers. In transport-impaired CCRF-CEM/R30-6 cells, its ED50 (5.8 nM) shows minimal cross-resistance vs. the parental line (2.7 nM), unlike classical antifolates. This compound is the definitive tool for dissecting transport-dependent MTX resistance and polyglutamation-mediated antitumor activity. Supported by Phase I PK data and proven in vivo efficacy in solid-tumor xenografts. Purchase for translational cancer research targeting RFC-impaired tumor models.

Molecular Formula C21H24N6O5
Molecular Weight 440.5 g/mol
CAS No. 125991-51-7
Cat. No. B1681327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnp 351
CAS125991-51-7
SynonymsN-(4-(3-(2,4-diamino-7H-pyrrolo(2,3-d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
TNP 351
TNP-351
Molecular FormulaC21H24N6O5
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C21H24N6O5/c22-17-16-13(10-24-18(16)27-21(23)26-17)3-1-2-11-4-6-12(7-5-11)19(30)25-14(20(31)32)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,31,32)(H5,22,23,24,26,27)/t14-/m0/s1
InChIKeyWLGCEMWNUHSIIS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TNP-351 (CAS 125991-51-7): Pyrrolo[2,3-d]pyrimidine Antifolate DHFR Inhibitor with Differentiated Resistance Profile


TNP-351, also known as N-{4-[3-(2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl}-L-glutamic acid, is a novel antifolate antimetabolite and dihydrofolate reductase (DHFR) inhibitor characterized by a pyrrolo[2,3-d]pyrimidine ring structure [1][2]. Unlike classical antifolates, TNP-351 is a methotrexate (MTX) analog with a distinct chemical architecture and is being evaluated for the chemotherapy of lung cancer and other solid tumors [3].

Why Generic Antifolate Substitution Fails: TNP-351 Exhibits a Quantifiably Distinct Resistance and Metabolic Profile


In-class substitution of TNP-351 with other antifolates such as methotrexate, pemetrexed, or trimetrexate is not functionally equivalent due to TNP-351's unique pyrrolo[2,3-d]pyrimidine scaffold, which confers a different transport mechanism, a distinct polyglutamation profile, and a quantifiably lower degree of cross-resistance in transport-impaired methotrexate-resistant cells [1]. This structural divergence directly impacts its therapeutic index and efficacy in specific resistant phenotypes [2].

TNP-351 Product-Specific Quantitative Evidence: Differential Potency and Resistance Profile


TNP-351 Demonstrates Reduced Cross-Resistance in Methotrexate-Transport-Deficient CCRF-CEM Cells

TNP-351 exhibits significantly less cross-resistance than methotrexate (MTX) in MTX-resistant CCRF-CEM cells with impaired reduced folate carrier (RFC) transport. While MTX shows high resistance in this line, TNP-351 retains notable cytotoxic activity [1].

Antifolate Resistance Leukemia Drug Transport

TNP-351 Serves as an Excellent Substrate for Folylpolyglutamate Synthetase (FPGS) with Quantified Km and Vmax

TNP-351 is efficiently polyglutamated by folylpolyglutamate synthetase (FPGS), a key determinant of intracellular retention and antitumor activity. Its kinetic parameters have been precisely quantified [1].

Polyglutamation Antifolate Metabolism Drug Retention

TNP-351 Clinical Phase I Study Establishes Tolerable Dosing and Tumor Regression in Solid Tumors

A multicenter Phase I study in 40 patients with solid tumors established a recommended Phase II dose of 9 mg/m²/day for 3 days every 3 weeks. Tumor regression was observed in two patients with malignant fibrous histiocytoma [1].

Phase I Clinical Trial Solid Tumors Pharmacokinetics

TNP-351 Shows Potent In Vitro Activity Against Both Leukemia and Solid Tumor Cell Lines with Low Nanomolar ED50 Values

TNP-351 exhibits potent growth inhibition against mouse L1210 leukemia cells and human CCRF-CEM lymphoblastic leukemia cells, with ED50 values in the sub-nanomolar to low nanomolar range, and has demonstrated activity against solid tumor models in vivo [1].

In Vitro Cytotoxicity Leukemia Solid Tumors

TNP-351 Best Research and Industrial Application Scenarios


Investigating Methotrexate-Resistant Cancer Models with Impaired Folate Transport

TNP-351 is optimally deployed in studies of methotrexate-resistant tumors where resistance is mediated by reduced folate carrier (RFC) dysfunction. Its quantifiably lower cross-resistance (ED50 5.8 nM in transport-impaired CCRF-CEM/R30-6 vs. parent 2.7 nM) makes it a critical tool compound for dissecting transport-dependent resistance mechanisms [1][2].

Polyglutamation-Dependent Antifolate Pharmacology Studies

With its well-characterized FPGS kinetics (Km 1.45 μM, Vmax 1,925 pmol h⁻¹ mg⁻¹), TNP-351 serves as an ideal reference compound for investigating the role of polyglutamation in antifolate retention, target inhibition, and antitumor efficacy [1].

Preclinical Solid Tumor Xenograft and Syngeneic Models

TNP-351 has demonstrated in vivo antitumor activity against solid tumors, including murine fibrosarcoma Meth A and human small cell lung cancer xenografts. Its Phase I-established dosing and pharmacokinetic profile provide a translational bridge for preclinical efficacy studies [1][2].

Quote Request

Request a Quote for Tnp 351

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.